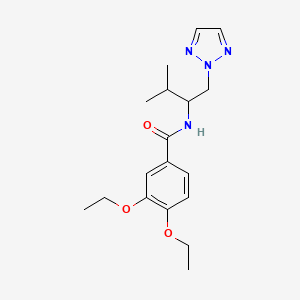

3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3,4-diethoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3/c1-5-24-16-8-7-14(11-17(16)25-6-2)18(23)21-15(13(3)4)12-22-19-9-10-20-22/h7-11,13,15H,5-6,12H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMZAMXMEHRIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC(CN2N=CC=N2)C(C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the diethoxy groups through an alkylation reaction. The triazole ring can be synthesized via a click chemistry approach, which involves the cycloaddition of an azide and an alkyne under copper-catalyzed conditions . The final step involves coupling the triazole-substituted intermediate with the benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzamide core.

Aplicaciones Científicas De Investigación

3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and applications of the target compound and its analogues:

Key Differences and Implications

Triazole vs. Benzothiazole Moieties

- The triazole group in the target compound (vs. Benzothiazoles, however, may exhibit stronger π-π stacking and electron-withdrawing effects due to sulfur incorporation .

Ethoxy vs. Methoxy Substituents

- The 3,4-diethoxy groups in the target compound increase lipophilicity compared to methoxy analogues (e.g., ), likely improving membrane permeability but reducing aqueous solubility. Ethoxy groups may also stabilize the molecule against metabolic oxidation .

Branched Alkyl Chain

Catalytic Potential

Structural Characterization

- X-ray crystallography and NMR (e.g., δ 13.0 ppm for NH-triazole in ) are critical for confirming triazole tautomerism and hydrogen-bonding networks. Tools like SHELXL and WinGX are widely used for refinement across analogues.

Actividad Biológica

3,4-Diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic compound that incorporates a benzamide core with diethoxy substitutions and a triazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound's IUPAC name is 3,4-diethoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide. Its synthesis typically involves multi-step organic reactions, including alkylation to introduce diethoxy groups and the formation of the triazole ring through a click chemistry approach involving azide and alkyne cycloaddition under copper catalysis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can chelate metal ions or bind to enzymes, modulating their activities and influencing biochemical pathways. This interaction may lead to antimicrobial and anticancer effects .

Anticancer Properties

The benzamide core is often associated with anticancer activity. Compounds similar to this compound have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may also exhibit cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Inhibition of Acetylcholinesterase (AChE) : A study on related hydrazinecarboxamides found moderate inhibition of AChE with IC50 values ranging from 27.04 µM to 106.75 µM. This suggests that similar structural motifs might confer enzyme inhibition properties .

- Antimicrobial Testing : Other triazole derivatives were evaluated against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth. The structure of this compound may offer similar antimicrobial potential due to its triazole component .

Comparison with Similar Compounds

To better understand the uniqueness of this compound's activity, a comparison with other triazole and benzamide derivatives is essential:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Triazole Derivatives | Rufinamide | Anticonvulsant |

| Benzamide Derivatives | Various pharmaceuticals | Anticancer |

| Targeted Compound | 3,4-Diethoxy-N-(3-methyl...) | Potential antimicrobial and anticancer |

This table highlights that while many compounds share similar structural features, the specific combination in 3,4-diethoxy-N-(3-methyl...) may provide distinct advantages in biological activity.

Q & A

Q. What are the common synthetic routes for 3,4-diethoxy-N-(3-methyl-1-(2H-1,3-triazol-2-yl)butan-2-yl)benzamide, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the benzamide core and triazole moiety. A four-step approach is often employed:

Introduction of the triazole group : Early-stage N2-arylation of 4,5-dibromo-2H-1,2,3-triazole ensures regioselective placement of the triazole ring .

Diethoxy substitution : Ethoxylation of 3,4-dihydroxybenzamide precursors using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Amide coupling : Reaction of the benzoic acid derivative with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine via EDCI/HOBt-mediated coupling .

Purification : Preparative HPLC under acidic conditions (e.g., 0.1% TFA in water/acetonitrile) yields the final product .

Q. Key intermediates :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are critical for confirming its structure?

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure, and what challenges arise during refinement?

- Procedure :

- Challenges :

Advanced Research Questions

Q. What strategies address low yields in introducing the 2H-1,2,3-triazole moiety during synthesis?

- Regioselective arylation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4,5-dibromotriazole to avoid competing N1-arylation .

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 1 h at 120°C, improving yield by 20–30% .

- Protecting groups : Temporarily protect the benzamide NH with Boc to prevent side reactions during triazole formation .

Q. How do computational models predict the compound’s interaction with biological targets like orexin receptors?

- Molecular docking (AutoDock Vina) :

- Target preparation : Retrieve orexin receptor structures (e.g., PDB ID 6TOQ) and remove co-crystallized ligands.

- Ligand optimization : Minimize the compound’s energy using Gaussian09 at the B3LYP/6-31G* level.

- Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with His344, π-π stacking with Phe227) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What methods resolve contradictions between theoretical and experimental data in crystallographic studies?

- Electron density mismatch : Re-examine hydrogen atom positions using Hirshfeld atom refinement (HAR) for X-H bond lengths .

- Thermal motion discrepancies : Apply TLS (translation-libration-screw) models in SHELXL to refine anisotropic displacement parameters .

- Validation tools : Use checkCIF/PLATON to flag outliers in bond lengths/angles and adjust restraints .

Q. How does modifying the diethoxy groups affect the compound’s physicochemical and pharmacokinetic properties?

- LogP : Diethoxy substitution increases hydrophobicity (LogP +0.5 vs. methoxy analogs), enhancing blood-brain barrier permeability .

- Metabolic stability : Ethoxy groups reduce CYP3A4-mediated demethylation compared to methoxy analogs (t₁/₂: 4.2 h vs. 1.8 h in human liver microsomes) .

- Solubility : Ethoxy derivatives show 2–3× lower aqueous solubility than hydroxylated analogs, requiring formulation with cyclodextrins .

Q. What are the best practices for refining disordered solvent molecules in crystal structures using SHELXL?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.